molecular formula C16H20ClN3O4 B2574476 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034232-58-9

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2574476
CAS No.: 2034232-58-9
M. Wt: 353.8
InChI Key: DWDALNXYMMNLQI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure incorporates a urea linker and a 2,5-dioxopyrrolidin-1-yl (succinimide) group, which is a key functional moiety found in biologically active compounds. Specifically, research on molecules containing the 2,5-dioxopyrrolidin-1-yl group has shown promise as modulators of glutamate transporters, particularly the Excitatory Amino Acid Transporter 2 (EAAT2) . Positive allosteric modulators of EAAT2 enhance glutamate uptake, which is a crucial mechanism for maintaining synaptic homeostasis and preventing excitotoxicity . This mechanism is considered a novel therapeutic target for investigating potential treatments for central nervous system (CNS) disorders such as epilepsy . Therefore, this compound is a valuable chemical tool for researchers exploring neuropharmacology, glutamate signaling pathways, and the development of novel therapeutic interventions for CNS conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to verify the specific activity and properties of this compound.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4/c17-13-3-1-12(2-4-13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDALNXYMMNLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be synthesized through a multi-step process:

    Step 1: Synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride and ammonia.

    Step 2: Reaction of 4-chlorobenzylamine with ethylene carbonate to form 2-(2-hydroxyethyl)-4-chlorobenzylamine.

    Step 3: Conversion of 2-(2-hydroxyethyl)-4-chlorobenzylamine to 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine using 2,5-dioxopyrrolidin-1-yl ethyl carbonate.

    Step 4: Final coupling of 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine with isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The chlorobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzylamine.

    Substitution: 4-aminobenzyl derivatives, 4-thiobenzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in studying enzyme interactions due to its urea linkage.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Urea Derivatives with Aromatic Substituents

  • Target Compound : Combines a urea core with a 4-chlorobenzyl group and a dioxopyrrolidinyl-terminated PEG chain. The chlorine atom on the benzyl group may enhance metabolic stability, while the succinimidyl group enables targeted conjugation.
  • 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8): Features a urea core with phenyl, 4-methoxybenzyl, and 4-methoxyphenyl groups. The absence of a reactive succinimidyl group limits its utility in conjugation chemistry .

Compounds with Dioxopyrrolidinyl or Heterocyclic Moieties

  • Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate (): A fullerene (C60) derivative functionalized with dioxopyrrolidinyl-activated esters. Unlike the target compound, this molecule is designed for nanomaterial applications, leveraging the succinimidyl group for covalent attachment to biomolecules .
  • N-[2-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,5-dimethoxybenzamide (745796-15-0): Contains a sulfonylpiperazine group and dimethoxybenzamide.

Comparative Data Table

Compound ID/Name Core Structure Key Functional Groups Reactivity/Applications
1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea Urea 4-Chlorobenzyl, dioxopyrrolidinyl-PEG Drug conjugation, prodrug activation
1042725-27-8 Urea Phenyl, 4-methoxybenzyl, 4-methoxyphenyl Potential kinase inhibition
Bis(2-...C60–malonate () Fullerene (C60) Dioxopyrrolidinyl esters Nanomaterial functionalization
745796-15-0 Benzamide Sulfonylpiperazine, 2-fluorophenyl Enzyme/receptor modulation

Key Differentiators

Reactivity: The target compound’s dioxopyrrolidinyl group enables covalent bonding, distinguishing it from non-activated ureas like 1042725-27-2. This reactivity is shared with the C60–malonate derivative but applied in distinct contexts (small-molecule vs. nanomaterial chemistry) .

Substituent Effects : The 4-chlorobenzyl group in the target compound likely improves pharmacokinetic properties compared to methoxy- or sulfonyl-containing analogs, which may prioritize target binding over stability .

Biological Targets : While the target compound’s applications are undefined, structurally similar molecules with sulfonylpiperazine (745796-15-0) or methoxybenzyl (1042725-27-8) groups are often explored in kinase or GPCR modulation, suggesting divergent therapeutic pathways .

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